1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride
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Overview
Description
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a spirocyclic framework, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride typically involves the reaction of 1,8-Dioxaspiro[4.5]decan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
1,8-Dioxaspiro[4.5]decan-2-ylmethanol+Methanesulfonyl chloride→1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Anhydrous dichloromethane, tetrahydrofuran
Catalysts: Lewis acids such as aluminum chloride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride involves the interaction of its sulfonyl chloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest that it may interact with enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the spirocyclic framework.
Benzenesulfonyl chloride: Another sulfonyl chloride compound with an aromatic ring, used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride (p-Toluenesulfonyl chloride):
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride compounds.
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQYWIFNSCWRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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